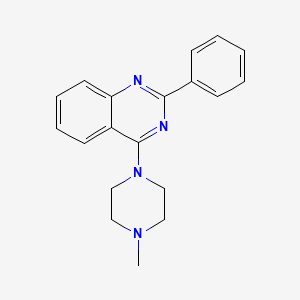

4-(4-methyl-1-piperazinyl)-2-phenylquinazoline

Description

Significance of the Quinazoline (B50416) Core in Bioactive Compound Development

The quinazoline core is a fundamental building block in the design of a vast array of bioactive compounds. nih.govresearchgate.netnih.govopenmedicinalchemistryjournal.comresearchgate.netchemsynthesis.comnih.govresearchgate.net Its derivatives have demonstrated a remarkable diversity of pharmacological activities, positioning them as valuable leads in drug discovery. nih.govresearchgate.netnih.govopenmedicinalchemistryjournal.comresearchgate.netchemsynthesis.comnih.govresearchgate.net The therapeutic potential of quinazoline-based compounds spans a wide spectrum of diseases, including cancer, microbial infections, inflammation, and viral diseases. nih.govresearchgate.netnih.govopenmedicinalchemistryjournal.comresearchgate.netchemsynthesis.comnih.gov

The significance of the quinazoline scaffold is underscored by the number of clinically approved drugs that incorporate this moiety. These drugs are utilized in the treatment of various conditions, highlighting the versatility of the quinazoline core. The broad-spectrum bioactivity of these compounds is a direct result of the scaffold's ability to interact with a multitude of biological targets. nih.govresearchgate.netnih.govopenmedicinalchemistryjournal.comresearchgate.netchemsynthesis.comnih.govresearchgate.net

Table 1: Reported Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity |

| Anticancer nih.govresearchgate.netnih.govopenmedicinalchemistryjournal.comresearchgate.netchemsynthesis.comnih.govresearchgate.net |

| Antimicrobial nih.govresearchgate.netnih.govresearchgate.netnih.gov |

| Anti-inflammatory nih.govresearchgate.netnih.govresearchgate.netnih.gov |

| Antiviral nih.govnih.gov |

| Antidiabetic nih.govnih.gov |

| Antioxidant nih.gov |

| Anticonvulsant researchgate.netnih.gov |

| Antihypertensive openmedicinalchemistryjournal.com |

| Antimalarial openmedicinalchemistryjournal.comresearchgate.net |

Historical Context of 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline in Chemical Biology Research

While a detailed historical account of the specific discovery and initial synthesis of this compound is not extensively documented in readily available literature, its emergence can be understood within the broader context of research into piperazinyl-substituted quinazolines. The exploration of quinazoline derivatives as potential therapeutic agents dates back several decades, with early studies focusing on their diverse biological effects.

The introduction of the piperazine (B1678402) moiety at the 4-position of the quinazoline ring was a significant step in the development of this class of compounds. This structural modification was often found to enhance the pharmacological properties of the parent quinazoline. Researchers have synthesized and evaluated numerous series of 4-(piperazinyl)quinazolines, exploring the impact of various substituents on the piperazine ring and the quinazoline core on their biological activity. These investigations have contributed to a deeper understanding of the structure-activity relationships within this chemical family and have paved the way for the development of more potent and selective agents.

Structural Features and Chemical Modifiability of the Quinazoline Scaffold

The quinazoline scaffold is a fused heterocyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. This arrangement provides a rigid framework that can be strategically functionalized to modulate its physicochemical and pharmacological properties. The chemical modifiability of the quinazoline core is a key reason for its prominence in medicinal chemistry. researchgate.netchemsynthesis.comresearchgate.net

Substitutions at various positions on the quinazoline ring have been shown to have a profound impact on biological activity. researchgate.netchemsynthesis.comresearchgate.net For instance, modifications at the 2-, 4-, 6-, and 7-positions have been extensively explored to optimize the potency and selectivity of quinazoline-based compounds. The presence of a phenyl group at the 2-position and a piperazinyl group at the 4-position, as seen in this compound, are common features in many bioactive quinazoline derivatives.

The nitrogen atoms within the pyrimidine ring also offer opportunities for chemical modification, influencing the electronic properties and hydrogen bonding capabilities of the molecule. This high degree of chemical tractability allows for the fine-tuning of the scaffold to achieve desired interactions with specific biological targets.

Table 2: Key Positions for Chemical Modification on the Quinazoline Scaffold

| Position | Common Modifications and Their Impact |

| C2 | Introduction of aryl, alkyl, or heterocyclic groups to influence target binding and selectivity. researchgate.net |

| N3 | Substitution with various groups to modulate activity. researchgate.net |

| C4 | Often substituted with amino, piperazinyl, or other nitrogen-containing groups to enhance potency and solubility. researchgate.net |

| C6 | Halogen substitutions can influence antimicrobial and antitumor activities. researchgate.net |

| C7 | Introduction of alkoxy groups has been explored for various biological activities. |

| C8 | Halogen substitutions can impact antimicrobial properties. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-22-11-13-23(14-12-22)19-16-9-5-6-10-17(16)20-18(21-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTAMDOKBVHVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143871-26-5 | |

| Record name | 4-(4-METHYL-1-PIPERAZINYL)-2-PHENYLQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline

The traditional synthesis of this compound typically involves a multi-step process, culminating in the introduction of the N-methylpiperazine moiety onto the quinazoline (B50416) core. This approach relies on fundamental reactions in heterocyclic chemistry.

Multi-Step Synthesis Approaches

The construction of the this compound scaffold is generally accomplished through a linear sequence of reactions. A common pathway begins with the synthesis of a 2-phenylquinazolin-4(3H)-one intermediate. This can be achieved by reacting 2-aminobenzamide (B116534) with benzaldehyde (B42025) derivatives. The resulting quinazolinone then undergoes chlorination to yield a reactive 4-chloro-2-phenylquinazoline (B1330423) intermediate.

The final and crucial step is the introduction of the piperazine (B1678402) group. This is typically achieved via a nucleophilic aromatic substitution reaction where the 4-chloro-2-phenylquinazoline is treated with 1-methylpiperazine.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2-Aminobenzamide | Arylaldehyde derivatives | 2-Phenyl-quinazolin-4(3H)-one derivatives |

| 2 | 2-Phenyl-quinazolin-4(3H)-one | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | 4-Chloro-2-phenylquinazoline |

| 3 | 4-Chloro-2-phenylquinazoline | 1-Methylpiperazine | This compound |

Nucleophilic Aromatic Substitution in Quinazoline Synthesis

The cornerstone of many synthetic routes to 4-substituted quinazolines is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com The quinazoline ring, particularly when substituted with a good leaving group like chlorine at the 4-position, is susceptible to attack by nucleophiles. The reaction of 4-chloroquinazolines with primary or secondary amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. nih.gov In the case of this compound, the secondary amine, 1-methylpiperazine, acts as the nucleophile, displacing the chloride ion from the 4-position of the 2-phenylquinazoline (B3120039) core. nih.gov

The regioselectivity of this reaction is a key feature, with nucleophilic attack preferentially occurring at the 4-position of 2,4-dichloroquinazoline (B46505) precursors. mdpi.comnih.gov This selectivity is attributed to the electronic properties of the quinazoline ring system. nih.gov Various reaction conditions, including different solvents, temperatures, and the presence or absence of a base, have been explored to optimize the yield and purity of the desired product. nih.gov

Amide-Bond-Forming Condensation Reactions in Analog Synthesis

The synthesis of analogs of this compound can be achieved through amide-bond-forming condensation reactions. This approach is particularly useful for introducing a variety of substituents to modify the compound's properties. One common strategy involves the use of a quinazoline core bearing a carboxylic acid or an activated derivative, which can then be coupled with a diverse range of amines.

For instance, 2-phenyl-4-oxo-3(4H)-quinazolineacetic acid can be converted to its corresponding acid chloride by treatment with thionyl chloride. sapub.org This activated intermediate can then react with various amines, including piperazine derivatives, to form the desired amide analogs. sapub.org The use of coupling reagents is a cornerstone of modern amide bond formation, facilitating the reaction between a carboxylic acid and an amine. researchgate.net

Novel and Green Chemistry Approaches in Quinazoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the need for solvents, these methods can reduce environmental pollution and simplify product purification. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. For example, the synthesis of quinazoline derivatives has been achieved by heating a mixture of an aldehyde, a nitrogen source like urea (B33335) or thiourea, and another component under microwave irradiation without any solvent. nih.gov This technique often leads to shorter reaction times and higher yields compared to conventional heating methods. derpharmachemica.com

Catalyst-Promoted Synthetic Strategies

The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions. Various catalysts have been employed in the synthesis of quinazolines. For instance, Lewis acids have been shown to catalyze the synthesis of quinazoline derivatives. mdpi.comrsc.org Transition-metal-catalyzed reactions have also been extensively explored. Copper-catalyzed methods, for example, have been developed for the synthesis of quinazolines via cascade cyclization reactions. rsc.org

Microwave-assisted synthesis, often in combination with a catalyst, has proven to be a highly efficient method for preparing 4-aminoquinazolines. acs.org This approach can significantly reduce reaction times and improve yields. acs.org The development of reusable heterogeneous catalysts is another important area of research, offering the potential for more sustainable and cost-effective synthetic processes. frontiersin.org

Synthesis of Structurally Related Derivatives and Analogues

The generation of structurally related derivatives from the parent 2-phenyl-4-(piperazinyl)quinazoline scaffold involves targeted chemical transformations on its distinct chemical regions: the piperazine ring, the 2-phenyl group, and the quinazoline core itself. These modifications are crucial for exploring structure-activity relationships and achieving functional diversification.

The piperazine moiety at the C4 position of the quinazoline ring is a frequent target for chemical modification due to the reactivity of its distal nitrogen atom. A common strategy involves the derivatization of the N-H group of a 4-(piperazin-1-yl)quinazoline intermediate.

One approach involves the introduction of sulfonyl groups. The synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-ones has been reported, where a 3-aryl-2-(piperazin-1-yl)quinazolin-4(3H)-one intermediate is treated with benzene (B151609) or methane (B114726) sulfonyl chloride. nih.gov This reaction effectively caps (B75204) the piperazine nitrogen with a sulfonyl moiety, a group known to be present in various biologically active molecules. nih.gov

Further diversification is achieved by introducing various aryl and alkyl substituents. A series of long-chain arylpiperazines has been synthesized where the terminal fragment was modified to explore the impact on biological receptor affinity. nih.gov In these syntheses, a 4-arylpiperazine moiety is typically anchored to the quinazoline core. The substituents on the piperazine nucleus can be varied to include groups such as phenyl, phenylmethyl, 3- or 4-chlorophenyl, and 2-ethoxyphenyl. nih.gov Another study details the synthesis of derivatives where the substituent on the piperazine ring is varied between a hydrogen atom, a methyl group, and a benzoyl group (CO–C6H5). nih.gov These modifications are typically achieved by reacting a 4-chloroquinazoline (B184009) intermediate with the appropriately substituted piperazine.

| Parent Scaffold | Modification Site | Reagents/Conditions | Resulting Substituent (R) | Reference |

| 3-Aryl-2-(piperazin-1-yl)quinazolin-4(3H)-one | N-4 of Piperazine | Benzene/Methane sulfonyl chloride, TEA, DCM | -SO₂-C₆H₅, -SO₂-CH₃ | nih.gov |

| 2-Methyl-4-chloroquinazoline | N-4 of Piperazine | 1-(2-Ethoxyphenyl)piperazine | 2-Ethoxyphenyl | nih.gov |

| 2-Methyl-4-chloroquinazoline | N-4 of Piperazine | 1-(4-Chlorophenyl)piperazine | 4-Chlorophenyl | nih.gov |

| 2-Chloromethyl quinazolinone | N-4 of Piperazine | N-benzoyl piperazine-1-carbothioamide | -H, -CH₃, -CO-C₆H₅ | nih.gov |

The phenyl group at the C2 position of the quinazoline ring is another key site for structural modification. Altering the substitution pattern on this ring can significantly influence the molecule's spatial geometry and electronic properties.

Synthetic strategies have been developed to incorporate substituted phenyl or even larger aromatic systems like naphthyl rings at the 2-position of the quinazolinone moiety. openmedicinalchemistryjournal.com A common synthetic pathway starts from substituted benzoic acids (e.g., 2-methoxybenzoic acid) or naphthoic acids, which are converted to the corresponding benzoxazinone (B8607429) intermediates. openmedicinalchemistryjournal.com These intermediates are then reacted with ammonia (B1221849) and subsequently cyclized to form the 2-aryl-quinazolinone core. openmedicinalchemistryjournal.com This methodology allows for the introduction of a wide array of substituents onto the 2-aryl ring.

The introduction of furan-containing moieties, which can be considered related to furoyl groups, has also been explored to diversify the quinazoline scaffold. A series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives has been designed and synthesized. nih.gov While this places the furan (B31954) ring at the C6 position rather than C2, it demonstrates the successful incorporation of this heterocyclic system into the broader quinazoline framework to develop new derivatives. nih.gov

| Parent Scaffold | Modification Site | Starting Material for C2 Moiety | Resulting C2 Moiety | Reference |

| Quinazolin-4(3H)-one | C2-Position | 2-Methoxybenzoic acid | 2-Methoxyphenyl | openmedicinalchemistryjournal.com |

| Quinazolin-4(3H)-one | C2-Position | 3-Methoxy-2-naphthoic acid | 3-Methoxy-2-naphthyl | openmedicinalchemistryjournal.com |

| 4-Arylaminoquinazoline | C6-Position | 5-Substituted furan precursors | 6-(5-Substituted furan-2-yl) | nih.gov |

To achieve significant functional diversification, novel chemical moieties and complex heterocyclic systems can be introduced onto the 2-phenylquinazoline scaffold. This often involves more complex synthetic strategies, including multi-step reactions and bioisosteric replacements.

Bioisosteric replacement is a powerful strategy where one functional group is replaced by another with similar physical or chemical properties. In one study, the quinoline (B57606) moiety in a series of quinazoline-based kinase inhibitors was replaced by isoquinoline. nih.gov This subtle change led to derivatives with significantly improved selectivity for the HER2 kinase over EGFR. nih.gov Another approach involves designing quinazoline derivatives as bioisosteres of a phenyl ring-amide bond, demonstrating how parts of the core structure can be mimicked by the quinazoline ring itself. organic-chemistry.org

The fusion of additional heterocyclic rings to the quinazoline core is another effective method for creating novel chemical entities. For instance, 1,2,4-triazolo quinazoline derivatives have been synthesized by reacting 2-chloro-4-hydrazinylquinazoline (B2550126) with acetic anhydride (B1165640), which ultimately forms a fused triazole ring system. Similarly, other research has focused on attaching different heterocyclic rings, such as thiazole (B1198619), to the quinazoline scaffold through linkers. nih.gov The synthesis of 2-(2-(4-substituted piperazin-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives involves linking a pre-formed thiazole ring to the quinazolinone core, thereby introducing a completely new pharmacophore. nih.gov

| Modification Strategy | Original Moiety/Site | Novel Moiety Introduced | Synthetic Approach | Reference |

| Bioisosteric Replacement | Quinoline | Isoquinoline | Multi-step synthesis involving coupling reactions | nih.gov |

| Ring Fusion | 2-Chloro-4-hydrazinylquinazoline | Fused 1,2,4-triazole (B32235) ring | Reaction with acetic anhydride followed by cyclization | |

| Moiety Attachment | 2-Chloromethyl quinazolinone | Phenylthiazole | Reaction with N-benzoyl substituted piperazine-1-carbothioamide | nih.gov |

| Bioisosteric Replacement | Phenyl ring-amide bond | Quinazoline core | Structural design and optimization | organic-chemistry.org |

Molecular and Cellular Mechanistic Investigations

Interaction with Adrenergic Receptors: Beyond Alpha-1 Antagonism

The compound is structurally related to known arylpiperazine ligands, which are recognized for their affinity for alpha-1 adrenergic receptors. nih.gov However, a deeper investigation reveals a more complex interaction profile.

Postsynaptic Alpha-1 Adrenoceptor Binding Studies

Studies on compounds with similar 1,4-substituted piperazine (B1678402) structures have demonstrated high affinity for alpha-1 adrenoceptors. nih.gov These investigations, often utilizing radioligand binding assays with agents like [3H]prazosin on tissues such as rat cerebral cortex, have established that the piperazine moiety plays a crucial role in receptor affinity. For a series of related 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives, binding affinities (Ki) were found to be in the low nanomolar range, indicating potent displacement of the radioligand from postsynaptic alpha-1 adrenoceptors. nih.govresearchgate.net While specific binding data for 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline is not extensively detailed in publicly available literature, the consistent findings for structurally analogous compounds suggest a strong likelihood of significant postsynaptic alpha-1 adrenoceptor antagonism.

Receptor Subtype Selectivity and Functional Profiling

The alpha-1 adrenoceptor family is composed of three subtypes: α1A, α1B, and α1D. The selectivity of a ligand for these subtypes often dictates its functional effects and therapeutic profile. nih.gov Functional profiling of related alpha-1 antagonists is typically performed through in vitro assays, such as measuring the inhibition of phenylephrine-induced contractions in isolated vascular tissues like the rat aorta. nih.gov For example, studies on other piperazine derivatives have revealed not only high antagonistic potency (pA2 values) but also a degree of selectivity for specific alpha-1 subtypes. nih.govnih.gov Tamsulosin, for instance, shows a known selectivity for the alpha-1A subtype. nih.gov The functional profile of this compound would require similar rigorous testing on cell lines exclusively expressing each human alpha-1 adrenoceptor subtype to determine its specific antagonist potency and selectivity profile.

Differentiation from Presynaptic Adrenoceptor Blockade

A key aspect of adrenergic pharmacology is distinguishing between postsynaptic receptor actions and effects on presynaptic autoreceptors, which are typically of the alpha-2 subtype. Presynaptic alpha-2 adrenoceptors regulate the release of norepinephrine (B1679862) via a negative feedback mechanism. nih.gov A compound that acts as a presynaptic antagonist could potentially increase norepinephrine release, contrasting with the effects of a postsynaptic antagonist. nih.gov Differentiating these activities requires specific experimental setups, such as measuring neurotransmitter overflow from stimulated nerve preparations. For a compound to be classified as a selective postsynaptic alpha-1 antagonist, it should demonstrate high affinity for alpha-1 receptors with significantly lower affinity for presynaptic alpha-2 receptors. Studies on various piperazine derivatives have successfully demonstrated this selectivity, showing a much higher affinity for alpha-1 over alpha-2 adrenoceptors. nih.gov

Off-Target Molecular Interactions and Novel Mechanisms

Beyond its expected adrenergic activity, investigations into the broader pharmacological profile of this compound and related structures have pointed towards interactions with other significant molecular targets.

Dopamine (B1211576) Receptor D3 (DRD3) Modulation

The N-phenylpiperazine scaffold is a common feature in ligands targeting dopamine receptors. mdpi.com Specifically, high affinity and selectivity for the D3 receptor subtype, a member of the D2-like family, have been reported for several N-phenylpiperazine analogs. mdpi.comnih.gov The D3 receptor is a subject of intensive research due to its potential role in neuropsychiatric disorders. nih.gov The binding affinity of these compounds is typically evaluated using competitive radioligand binding techniques on cells expressing human D2 and D3 receptors. mdpi.com While direct modulation of the D3 receptor by this compound is not definitively established in the available literature, its structural similarity to known D3-selective ligands suggests this as a plausible and significant off-target interaction that warrants further investigation.

Coatomer COPI Complex Perturbation

A novel and less conventional area of investigation involves the potential interaction with the coatomer protein complex I (COPI). The COPI complex is a crucial component of the cellular machinery responsible for retrograde transport, moving proteins and lipids from the Golgi apparatus back to the endoplasmic reticulum. wikipedia.orgnih.gov This heptameric protein complex, along with the small GTPase ARF1, forms the coat of COPI vesicles, which is essential for maintaining the integrity of the early secretory pathway. researchgate.net While the interaction of small molecules with the COPI complex is not a widely characterized mechanism of drug action, some studies have identified proteins within this complex as potential, albeit unexpected, binding partners for certain compounds. researchgate.net There is currently no direct evidence in the scientific literature linking this compound to the perturbation of the COPI complex. Such an interaction would represent a novel mechanism of action and would require dedicated biochemical and cell biology studies to be substantiated.

PKCδ-Dependent AKT Pathway Inhibition

Detailed investigations specifically elucidating the role of this compound in the PKCδ-dependent AKT pathway have not been extensively reported in the available scientific literature. While the broader class of quinazoline (B50416) derivatives has been studied for its interaction with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, direct evidence linking this specific compound to PKCδ-mediated inhibition of AKT is not yet established. The AKT pathway is a critical downstream effector of PI3K, and its dysregulation is a hallmark of many cancers. Future research may clarify whether this compound exerts its effects through this particular signaling axis.

Cyclic Nucleotide Phosphodiesterase Inhibition

The potential for this compound to act as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs) remains an area for further investigation. PDEs are a superfamily of enzymes that regulate cellular levels of the second messengers cAMP and cGMP, thereby influencing a wide range of physiological processes. While various structurally distinct compounds, including some heterocyclic structures, are known to inhibit specific PDE families like PDE4, direct enzymatic assays and mechanistic studies on this compound have not been specifically documented in the reviewed literature. Therefore, its activity as a PDE inhibitor is not confirmed.

Influence on Cellular Processes (In Vitro and Preclinical Models)

The effects of this compound on fundamental cellular behaviors have been a subject of preliminary research, revealing its potential to modulate processes integral to cell fate and tissue organization.

Regulation of Endocytic Sorting

Currently, there is a lack of specific research data detailing the influence of this compound on the regulation of endocytic sorting. This complex process, vital for cell signaling, nutrient uptake, and membrane homeostasis, involves the internalization and trafficking of cellular cargo. Key components of this machinery include adaptor protein complexes like AP-2, which recognize sorting signals on transmembrane proteins. However, studies directly examining the interaction of this compound with this cellular machinery have not been identified.

Modulation of Cell Division and Cytokinesis

The specific impact of this compound on cell division and the final abscission step of cytokinesis has not been characterized in the scientific literature. Cytokinesis is a highly regulated process that ensures the faithful segregation of cellular components into two daughter cells, and its disruption can lead to aneuploidy and cell death. While other novel chemical compounds are often screened for their effects on the cell cycle, specific data regarding the activity of this compound in this context is not available.

Induction of Apoptosis in Specific Cell Lines

While direct studies on this compound are limited, research into structurally related phenylquinazoline derivatives has shown a capacity to induce apoptosis, or programmed cell death, in cancer cells. For instance, novel synthetic phenylquinazoline compounds have been demonstrated to trigger apoptosis by down-regulating anti-apoptotic proteins of the BCL-2 family, such as BCL-2 and BCL-XL, leading to the release of mitochondrial Cytochrome C in human breast cancer cells. These findings suggest that compounds with a phenylquinazoline scaffold can activate the intrinsic apoptotic pathway. However, the specific efficacy and the range of cell lines susceptible to apoptosis induction by this compound require direct experimental validation.

Table 1: Effects of Related Phenylquinazoline Derivatives on Apoptotic Markers

| Compound Class | Cell Line | Effect on BCL-2 Family | Outcome |

|---|

Inhibition of Cell Proliferation, Migration, and Invasion (e.g., Osteosarcoma Cells)

The potential of this compound to inhibit the proliferation, migration, and invasion of cancer cells, particularly osteosarcoma, is an area of significant interest but lacks direct scientific evidence. Research on other classes of quinazoline derivatives has demonstrated potent anti-proliferative and anti-metastatic activities. For example, certain novel 2,4-diaminoquinazoline derivatives have been shown to inhibit the proliferation, migration, and invasion of the A549 lung cancer cell line. In the context of osteosarcoma, a highly metastatic bone cancer, other therapeutic agents have been shown to suppress migration and invasion by inhibiting key enzymes like matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation. The ability of this compound to exert similar effects on osteosarcoma cells has not yet been specifically reported and awaits further preclinical studies.

Table 2: Investigated Anti-Metastatic Mechanisms in Osteosarcoma Models

| Therapeutic Agent Class | Osteosarcoma Cell Lines | Targeted Pathway/Protein | Effect |

|---|---|---|---|

| Natural Rotenoid | U-2 OS | MMP-2, MMP-9, Akt | Inhibition of Migration & Invasion |

Effects on Flagellum Function in Protozoa

There is no available research documenting the effects of this compound on the structure or function of the flagellum in any protozoan species.

Biochemical Pathway Modulation

Alterations in Intracellular Cyclic AMP and GMP Levels

No studies were identified that investigated the impact of this compound on the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP).

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline and its analogs, docking studies are instrumental in elucidating their binding modes within the active sites of biological targets, particularly protein kinases.

Derivatives of 2-phenylquinazoline (B3120039) have been the subject of numerous docking studies to explore their potential as anticancer agents. These studies often target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The general binding mode observed for quinazoline-based inhibitors involves the quinazoline (B50416) core acting as a scaffold that anchors the molecule in the active site through hydrogen bonds with key amino acid residues. For instance, the nitrogen atoms in the quinazoline ring can form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.

The 2-phenyl group typically occupies a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. The 4-(4-methyl-1-piperazinyl) substituent can extend into a solvent-exposed region or interact with other nearby residues, influencing both potency and selectivity. The methyl group on the piperazine (B1678402) ring can also contribute to hydrophobic interactions. Docking studies on similar N,2-diphenylquinazolin-4-amine derivatives have shown binding energies ranging from -3.05 to -6.13 kcal/mol with E. coli DNA gyrase B, indicating favorable interactions. lums.ac.ir In studies of other quinazoline derivatives, interactions with key residues like Try640 and Try657 have been observed. tandfonline.com

Table 1: Predicted Binding Interactions of a Representative 2,4-Disubstituted Quinazoline with a Kinase Target (Hypothetical)

| Ligand Moiety | Receptor Residue | Interaction Type |

| Quinazoline N1 | Met793 | Hydrogen Bond |

| Quinazoline N3 | Hinge Region | Hydrogen Bond |

| 2-Phenyl Ring | Leu718, Val726 | Hydrophobic |

| 4-Piperazinyl | Asp855, Lys745 | Ionic/H-Bond |

| Piperazinyl-Methyl | Hydrophobic Pocket | van der Waals |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule over time. For this compound, MD simulations are crucial for understanding the flexibility of the molecule and the stability of its interactions with a biological target.

Following molecular docking, MD simulations are often employed to validate the predicted binding poses and to assess the stability of the ligand-receptor complex. These simulations can reveal subtle changes in the conformation of both the ligand and the protein upon binding. For quinazolinone derivatives, MD simulations have been used to analyze the dynamic behavior of the protein-ligand complex over simulation times, with analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) indicating the stability of the complex. tandfonline.comresearchgate.net

The conformational flexibility of the 4-(4-methyl-1-piperazinyl) group is of particular interest. The piperazine ring can adopt different conformations, such as chair, boat, or twist-boat, which can influence its interaction with the receptor. Studies on 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov The orientation of the 2-phenyl ring relative to the quinazoline core is another important conformational aspect that can be explored through MD simulations. A study on a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, revealed that the piperazinyl ring adopts a chair conformation. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into the reactivity, stability, and spectroscopic properties of this compound.

DFT studies on quinazoline and quinoline (B57606) derivatives have been used to calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential (MEP) maps. nih.govphyschemres.org These parameters are useful for understanding the molecule's reactivity and its potential to engage in different types of intermolecular interactions.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. physchemres.org The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack. For quinazoline derivatives, DFT calculations can help to rationalize their observed biological activities by correlating their electronic properties with their ability to interact with a biological target. imist.ma For example, the stability of different isomeric forms of a quinazolinone complex has been elucidated using DFT calculations, showing that the medium can have a strong impact on isomer stability. nih.gov

Table 2: Calculated Quantum Chemical Properties for a Quinazoline Derivative (Representative Data)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Cheminformatics in Derivative Library Design

Cheminformatics combines computational techniques with chemical information to support drug discovery efforts. In the context of this compound, cheminformatics plays a crucial role in the design of libraries of derivatives with improved properties.

The quinazoline scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Cheminformatics approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that relate the chemical structures of quinazoline derivatives to their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

The design of derivative libraries often involves a molecular hybridization approach, where known pharmacophoric fragments are combined into a single molecule. unipa.it For example, different substituents can be systematically introduced at various positions of the 2-phenyl ring or the piperazine moiety to explore the structure-activity relationship (SAR). Virtual screening of these libraries against a target of interest can then be performed to prioritize compounds for synthesis and biological testing. nih.gov

Predictive Modeling for Biochemical Properties (e.g., ADMET-related aspects relevant to in vitro studies)

Predictive modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. In silico ADMET prediction for this compound and its derivatives allows for the early identification of compounds with potentially poor pharmacokinetic or safety profiles, saving time and resources.

Various computational tools and online platforms, such as SwissADME and PreADMET, are used to predict a wide range of ADMET-related properties. researchgate.net These predictions are based on the molecule's structure and include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. For quinazoline derivatives, in silico ADMET predictions are a standard part of the design and evaluation process. researcher.lifersc.org Studies on related 4-piperazinylquinolines have predicted high gastrointestinal absorption. unipa.it These predictive models help in the selection of candidates for further development and can guide the structural modifications needed to improve the ADMET profile. nih.gov

Table 3: Predicted ADMET Properties for a Quinazoline Derivative (Illustrative)

| Property | Predicted Value | Assessment |

| Oral Bioavailability | High | Favorable |

| BBB Permeation | Low | Low CNS side effects |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions |

| Ames Mutagenicity | No | Low mutagenic risk |

| hERG Inhibition | Low risk | Low cardiotoxicity risk |

Biochemical and Pharmacological Characterization in Preclinical Research Models

In Vitro Binding Affinity and Functional Assays

While direct binding data for 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline is not available, studies on analogous quinazoline (B50416) derivatives reveal a propensity for interaction with various receptors, particularly serotonin (B10506) receptors. For instance, certain 2-methylquinazoline (B3150966) derivatives bearing an arylpiperazine moiety have demonstrated significant binding affinity for human cloned 5-HT7 and 5-HT1A receptors. nih.gov The affinity is influenced by the nature of the substituents on the piperazine (B1678402) nucleus and the length of the alkyl chain connecting it to the quinazoline core. nih.gov

The binding kinetics, including association and dissociation rates, are critical for understanding the duration of a compound's effect at its target receptor. For G protein-coupled receptors (GPCRs), which many quinazoline derivatives target, these kinetics can be determined using kinetic radioligand binding assays. universiteitleiden.nl Such studies on related heterocyclic compounds have shown that structural modifications, such as the cyclization of aromatic head groups, can significantly prolong the residence time at the receptor by decreasing the dissociation rate constant (koff).

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For quinazoline derivatives targeting serotonin receptors, functional properties have been evaluated using cAMP assays. nih.gov These assays measure the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation or blockade. For receptors coupled to Gq proteins, changes in intracellular calcium levels can be monitored. nih.gov While no specific data exists for this compound, it is plausible that it could modulate these second messenger systems depending on its receptor binding profile.

In Vitro and Animal Metabolism Pathway Elucidation

The metabolic fate of a compound is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. The metabolism of quinazoline and piperazine-containing compounds has been studied in preclinical models.

The cytochrome P450 (CYP) family of enzymes is primarily responsible for the phase I metabolism of a vast number of drugs. nih.govmdpi.com For compounds containing a methylpiperazine moiety, N-demethylation is a common metabolic pathway. nih.gov Other potential biotransformations for the this compound structure could include hydroxylation of the phenyl or quinazoline rings and oxidation of the piperazine nitrogen atoms. nih.gov Subsequent phase II metabolism would likely involve conjugation reactions, such as glucuronidation or sulfation of the newly formed hydroxyl groups, to facilitate excretion. Studies on other quinazoline-based compounds have shown metabolism by various CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. researchgate.netmdpi.com

In preclinical studies with rats, the metabolism of compounds with a 4-methyl-piperazine structure has led to the identification of several metabolites. nih.gov The primary metabolites often result from N-demethylation, forming the desmethyl derivative. nih.gov Further metabolism can lead to N-acetylation or N-formylation of the demethylated nitrogen. nih.gov Other identified metabolites include products of phenyl ring hydroxylation, sulfoxidation, and ring-opening of the piperazine moiety. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry is a key analytical technique used for the identification and characterization of these metabolites in biological matrices. nih.gov

Impact on Proteomic Profiles in Research Models

Proteomics allows for the large-scale study of proteins and can provide insights into the mechanism of action of a compound and its effects on cellular pathways. While no specific proteomic studies have been conducted on this compound, research on other quinazoline derivatives has demonstrated their ability to alter cellular proteomes. nih.gov

In studies involving other small molecules with aromatic and heterocyclic structures, proteomic analyses have revealed changes in the expression levels of proteins involved in key cellular processes. For example, treatment of cell lines with certain compounds can lead to alterations in proteins related to cell cycle regulation, apoptosis, and signal transduction pathways. nih.govmdpi.com Techniques such as two-dimensional electrophoresis followed by mass spectrometry are often employed to identify these differentially expressed proteins. nih.gov Such analyses could potentially reveal the molecular targets and downstream effects of this compound in relevant biological systems.

Analysis of Protein Expression Changes (e.g., Urine Proteome in Rats)

An analysis of available scientific literature indicates a lack of studies investigating the specific effects of this compound on the urine proteome in rats. While urinary proteomics is a recognized method for exploring pathophysiological changes in animal models, research connecting this particular compound or its close quinazoline derivatives to alterations in rat urinary protein expression has not been reported in the reviewed data.

Investigations in Disease-Relevant Cellular and Animal Models (Mechanistic Focus)

The quinazoline scaffold is a foundational structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. Research into compounds structurally related to this compound has revealed significant activity in cellular and animal models of various diseases, particularly in oncology and parasitology.

The anti-proliferative properties of quinazoline-based compounds have been documented across several types of cancer cell lines. The core structure is often targeted for its ability to inhibit key enzymes in cell signaling pathways, such as tyrosine kinases. mdpi.com

Prostate Cancer

Quinazoline-based compounds have been identified as having therapeutic value in prostate cancer. nih.gov Certain derivatives function as α1-adrenoreceptor antagonists, which have been shown to induce significant apoptosis (programmed cell death) and disrupt tumor vascularity. nih.gov More recent research has focused on novel quinazoline derivatives that inhibit Werner syndrome RecQ helicase (WRN), a crucial target in cancers with microsatellite instability. In studies using the PC3 prostate cancer cell line, the anti-proliferative activity of some quinazoline compounds was found to be significantly dependent on the presence of WRN helicase. nih.gov

Glioblastoma

Glioblastoma, an aggressive form of brain cancer, has also been a target for quinazoline-based therapeutics. A study exploring 4-phenylquinazoline-2-carboxamide (B1254932) derivatives, which share the 4-phenylquinazoline (B11897094) core with the subject compound, demonstrated their ability to inhibit the viability of the human glioblastoma cell line U343. nih.gov The anti-proliferative effect of the most promising compound from this series, compound 19 , was linked to its ability to induce dissipation of the mitochondrial membrane potential, an key step in the intrinsic pathway of apoptosis. nih.gov

| Compound | Inhibition of Cell Viability (%) at 100 μM |

|---|---|

| 5 | 25.3 ± 4.1 |

| 8 | 22.7 ± 5.5 |

| 12 | 21.1 ± 6.2 |

| 19 | 52.6 ± 3.8 |

Data sourced from a study on 4-phenylquinazoline-2-carboxamide derivatives. nih.gov

Osteosarcoma

Quinazoline derivatives are recognized as a promising class of heterocyclic compounds for the design and development of targeted drugs for osteosarcoma. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to predict the activity of these compounds. nih.govnih.gov The mechanism of action for some of these derivatives involves the inhibition of signaling pathways, such as those mediated by the Fibroblast Growth Factor Receptor 4 (FGFR4), which can be aberrantly activated in this type of cancer. nih.gov

Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, is a fatal disease for which new therapeutics are needed. nih.govacs.org The quinazoline scaffold has served as a basis for the development of novel anti-trypanosomal agents. One key parasitic enzyme, trypanothione (B104310) reductase (TryR), which is essential for the parasite's antioxidant defense system and absent in humans, has been a primary target. A series of 3,4-dihydroquinazoline analogues were identified as inhibitors of T. brucei TryR. nih.govacs.org

While direct studies on this compound were not found, extensive research has been conducted on compounds with a nearly identical key moiety: the 4-(4-methylpiperazin-1-yl)phenyl group. In this related series, the quinazoline core was replaced by a pyrimidine (B1678525) core. These 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives showed promising antitrypanosomal activity against Trypanosoma brucei rhodesiense (a subspecies that causes HAT). escholarship.orgnih.govescholarship.org The findings demonstrate that the 4-(4-methylpiperazin-1-yl)phenyl group is a key pharmacophore for this activity.

| Compound | Aryl Group Substitution | EC₅₀ (μM) |

|---|---|---|

| 24 | 3-Br | 1.6 |

| 27 | 3-Cl | 1.7 |

| 30 | 4-Br | 0.9 |

| 32 | 4-CF₃ | 0.5 |

| 33 | 4-Cl | 0.6 |

Data represents EC₅₀ values against the bloodstream form of T. b. rhodesiense STIB900. escholarship.orgnih.govescholarship.org

Advanced Analytical Methodologies in Chemical Biology Research

Chromatographic Techniques for Purification and Analysis of Derivatives

Chromatographic methods are indispensable for the isolation, purification, and analytical assessment of 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline and its derivatives. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of synthesis reactions involving quinazoline (B50416) scaffolds. semanticscholar.org This technique utilizes silica (B1680970) gel coated plates (e.g., silica gel 60 F254) as the stationary phase. semanticscholar.orgnih.gov A variety of mobile phase systems, often consisting of solvent mixtures like dichloromethane/methanol or butanol-acetic acid-water, are used to achieve separation. nih.govnih.gov The separated compounds are typically visualized under UV light. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment, reverse-phase HPLC (RP-HPLC) is the method of choice. nih.gov This technique commonly employs an octadecyl silane (B1218182) (C18) column as the stationary phase. nih.gov The mobile phase is typically a gradient or isocratic mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer), with UV detection used to quantify the analyte. nih.gov The selection of specific conditions, including the exact mobile phase composition and detection wavelength, is optimized to ensure selectivity and accuracy for the specific derivative being analyzed. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| TLC | Silica Gel 60 F254 | Dichloromethane/Methanol (95:5) nih.gov, Butanol/Acetic Acid/Water nih.gov | UV Lamp (254 nm) nih.gov | Reaction Monitoring semanticscholar.org |

| RP-HPLC | Octadecyl (C18) Column | Acetonitrile/Phosphate Buffer nih.gov | UV Spectrophotometry nih.gov | Purity Evaluation & Quantification nih.gov |

Spectroscopic Methods for Structural Elucidation (NMR, MS)

The definitive structural confirmation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum provides critical information about the chemical environment of hydrogen atoms in the molecule. For the target compound, characteristic signals are expected. Protons on the phenyl ring and the quinazoline core would appear in the aromatic region (typically δ 7.0-8.5 ppm). researchgate.net The eight protons of the piperazine (B1678402) ring are expected to produce signals in the aliphatic region, often as multiplets or broad singlets around δ 2.4-3.5 ppm. mdpi.comnih.gov The N-methyl group would yield a distinct singlet peak further upfield, typically around δ 2.2-2.4 ppm. nih.gov

13C NMR: The carbon NMR spectrum complements the 1H NMR data by identifying all unique carbon atoms. Aromatic carbons of the phenyl and quinazoline rings would resonate in the δ 120-160 ppm range. The aliphatic carbons of the piperazine ring would appear between δ 40-60 ppm, while the N-methyl carbon signal would be observed at approximately δ 45 ppm. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. mdpi.com For this compound (C₁₉H₂₀N₄), the expected monoisotopic mass is approximately 304.1688 Da. uni.lu The mass spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 305.1761. uni.lu Further fragmentation analysis (MS/MS) can provide additional structural information by identifying characteristic fragments of the quinazoline and piperazine moieties.

| Technique | Structural Moiety | Expected Chemical Shift / m/z |

|---|---|---|

| ¹H NMR | Aromatic Protons (Phenyl, Quinazoline) | δ 7.0 - 8.5 ppm researchgate.net |

| Piperazine Protons (-CH₂-) | δ 2.4 - 3.5 ppm mdpi.com | |

| Methyl Protons (-CH₃) | δ 2.2 - 2.4 ppm nih.gov | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 160 ppm |

| Piperazine Carbons | δ 40 - 60 ppm mdpi.com | |

| Methyl Carbon | ~δ 45 ppm mdpi.com | |

| HRMS (ESI) | Protonated Molecule [M+H]⁺ | m/z 305.1761 uni.lu |

Potentiometric Sensor Development for Research Applications

Potentiometric sensors offer a simple, rapid, and cost-effective analytical tool for detecting specific ions or molecules in solution. The development of such sensors for quinazoline derivatives is an area of interest in chemical biology for real-time monitoring and analysis. While specific sensors for this compound have not been detailed in the literature, the principles for their construction are well-established for other nitrogen-containing heterocyclic compounds.

A typical potentiometric sensor consists of a membrane that selectively interacts with the target analyte. This membrane is often composed of a polyvinylchloride (PVC) matrix, a plasticizer to ensure membrane fluidity, and an ionophore that provides the selective recognition. The interaction between the ionophore and the analyte at the membrane surface generates a potential difference that can be measured and correlated to the analyte's concentration.

For a compound like this compound, the molecule itself or a derivative could potentially act as an ionophore, forming a host-guest complex with a target ion, or it could be the analyte detected by a sensor containing a specific ionophore like a cyclodextrin (B1172386) or calixarene. The development would involve optimizing the membrane composition to achieve a Nernstian response, a low limit of detection, and high selectivity over interfering substances.

| Component | Material Example | Function |

|---|---|---|

| Matrix | Polyvinylchloride (PVC) | Provides physical support and durability to the membrane. |

| Ionophore (Sensing Material) | Cyclodextrins, Calixarenes | Selectively binds to the target analyte through noncovalent interactions. |

| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | Ensures membrane elasticity and mobility of the ionophore. |

| Ion Additive | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Reduces membrane resistance and improves the response slope. |

Immunofluorescence for Subcellular Localization Studies

Immunofluorescence is a powerful microscopy-based technique used to visualize the specific location of a molecule within a cell. This method can be applied in two primary ways for a small molecule like this compound.

First, if the molecule itself possesses intrinsic fluorescent properties, it can be used as a direct fluorescent probe. Some quinazoline derivatives have been designed to act as fluorescent probes for visualizing cellular components, such as α1-Adrenergic Receptors, with their subcellular localization being determined by direct fluorescence imaging. nih.gov These probes can be designed to target specific organelles, like mitochondria or lysosomes. researchgate.net

Second, if the molecule is not fluorescent, its location can be determined indirectly. This involves using an antibody that specifically recognizes either the molecule itself or, more commonly, its protein target. The primary antibody is then detected by a secondary antibody conjugated to a fluorophore. This indirect method allows for the visualization of the molecule's site of action. For instance, immunofluorescence has been used to track the infiltration of immune cells in response to treatment with a different quinazoline derivative in a mouse model, demonstrating the compound's effect on cellular location and function. nih.gov

A review of current literature did not yield specific immunofluorescence studies focused on the subcellular localization of this compound itself. However, the established methodologies using fluorescently-labeled quinazoline analogs or antibodies against their targets demonstrate a clear pathway for such future investigations. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Unexplored Molecular Targets

While much research on phenylquinazoline derivatives has focused on established targets like receptor tyrosine kinases (e.g., EGFR), the broad spectrum of biological activities reported for this class of compounds—including anticancer, anti-inflammatory, and antimicrobial effects—suggests that their mechanism of action may involve a wider range of molecular interactions than currently understood. nih.govnih.govnih.govekb.eg Future research will likely pivot towards identifying and validating these novel targets to unlock new therapeutic potentials.

Emerging areas of interest include:

G-Quadruplexes (G4): These non-canonical nucleic acid structures are found in oncogene promoter regions and are considered promising targets for anticancer drug development. nih.govmdpi.com Phenylquinazoline derivatives could be explored for their ability to bind and stabilize G4 structures, thereby modulating gene expression. nih.gov

DNA Topoisomerases: These enzymes are crucial for DNA replication and repair, making them validated targets for cancer chemotherapy. nih.gov SAR studies have shown that the 2-phenyl group on the quinazoline (B50416) ring can be vital for interaction with these enzymes. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have gained prominence in cancer therapy. The quinazoline scaffold has been successfully utilized to develop potent PARP inhibitors, indicating a promising avenue for analogs of 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline. nih.gov

Dihydrofolate Reductase (DHFR): As a key enzyme in nucleotide biosynthesis, DHFR is a classical target for anticancer agents. Quinazoline-based antifolates have been developed, and further exploration could yield novel inhibitors. nih.gov

Systematic screening of this compound and its analogs against diverse panels of kinases, enzymes, and receptors will be crucial in uncovering these unexplored molecular interactions and expanding the therapeutic landscape of this chemical scaffold.

Development of Highly Selective Receptor Ligands

A significant challenge in drug development is minimizing off-target effects, which often arise from a lack of ligand selectivity. Future efforts will concentrate on rationally designing derivatives of this compound with high affinity and selectivity for a single, desired biological target.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. Research has shown that specific substitutions on the quinazoline core can dramatically influence selectivity. For example, modifications at the C-4 and C-6 positions of the quinazoline ring have been shown to impart high selectivity for the HER2 receptor over the structurally similar EGFR, a distinction that is critical for reducing toxicity in cancer therapy. nih.gov Similarly, the development of selective estrogen receptor modulators (SERMs) and selective sigma-1 receptor (S1R) antagonists has been achieved through careful modification of core scaffolds, demonstrating that high selectivity is an attainable goal. nih.govnih.govillinois.edu

Key strategies for developing selective ligands include:

Systematic SAR Studies: Modifying the substitution patterns on both the phenyl ring at position C-2 and the piperazine (B1678402) moiety at C-4 to probe interactions with the target's binding site.

Conformational Restriction: Introducing rigid elements into the molecule to lock it into a bioactive conformation that is preferred by the intended target but not by off-targets.

Exploitation of Minor Structural Differences: Designing ligands that capitalize on subtle differences in the amino acid composition of binding pockets between receptor subtypes.

The table below summarizes SAR insights for achieving selectivity in quinazoline derivatives.

| Target Family | Key Structural Modifications for Selectivity | Outcome |

| HER Family Kinases | Aniline (B41778) moiety at C-4 and substituents at C-6 of the quinazoline core. nih.gov | Enhanced selectivity for HER2 over EGFR, potentially reducing side effects. nih.gov |

| EGFR Kinase | Small lipophilic substituents (e.g., -F) on phenyl rings at positions 2 and 4. mdpi.com | Increased antiproliferative activity and affinity for EGFR. mdpi.com |

| Breast Cancer Resistant Protein (BCRP) | Phenyl group at C-2 is essential; meta-substituents (e.g., -NO2, -OH) on the C-4 aniline group are favored over ortho-substituents. nih.gov | Potent inhibition of BCRP, a protein associated with multidrug resistance. nih.gov |

This table is based on data from the text and provides an interactive summary of structure-activity relationships for achieving receptor selectivity.

Design of Multi-Targeted Compounds with Defined Mechanisms

For complex, multifactorial diseases such as cancer and Alzheimer's disease, hitting a single target is often insufficient. nih.gov The paradigm of "one molecule, one target" is increasingly being replaced by the design of multi-target-directed ligands (MTDLs) that can modulate several key pathways simultaneously. researchgate.netjneonatalsurg.com The this compound scaffold is an excellent starting point for developing such agents due to its inherent polypharmacology.

Rational design strategies involve combining pharmacophores from known inhibitors of different targets into a single hybrid molecule. Examples of this approach include:

Dual PI3K/HDAC Inhibitors: By incorporating a hydroxamic acid moiety (a zinc-binding group for HDAC inhibition) onto a quinazoline-based PI3K pharmacophore, researchers have created potent dual inhibitors with significant anticancer efficacy. nih.gov

Dual EGFR/VEGFR Inhibitors: The quinazoline core is a well-established EGFR inhibitor. Combining it with structural features known to inhibit VEGFR can lead to compounds that simultaneously block tumor cell proliferation and angiogenesis. ekb.eg

Agents for Alzheimer's Disease: Quinazoline derivatives have been designed to dually inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in the pathology of Alzheimer's disease. nih.gov

The development of MTDLs requires a deep understanding of the structural biology of each target to ensure that the designed molecule can adopt suitable conformations to bind effectively to multiple, distinct active sites.

Applications as Chemical Probes in Biological Systems

Beyond their therapeutic potential, well-characterized and highly selective ligands serve as invaluable chemical probes for studying biological systems. Derivatives of this compound can be developed into tools to investigate the function, localization, and dynamics of their molecular targets.

To be effective as a chemical probe, a compound should ideally possess:

High potency and selectivity for its target.

A known and well-defined mechanism of action.

Suitability for chemical modification to introduce reporter tags (e.g., fluorescent dyes, biotin, or photo-affinity labels) without losing biological activity.

By creating tagged versions of selective 2-phenylquinazoline (B3120039) ligands, researchers can perform experiments such as:

Target Identification and Validation: Using affinity-based pulldown assays to identify the binding partners of the compound in cell lysates.

Cellular Imaging: Visualizing the subcellular localization of the target protein in living cells via fluorescence microscopy.

Receptor Occupancy Studies: Quantifying the extent to which the compound engages its target in cells and tissues.

The development of such chemical probes will not only advance our understanding of the fundamental biology related to the compound's targets but also aid in the development of more refined therapeutic agents. researchgate.net

Integration of Advanced Computational Techniques for Rational Design

Modern drug discovery is heavily reliant on computational chemistry to accelerate the design-synthesize-test cycle. In silico techniques are crucial for prioritizing synthetic targets, optimizing ligand-target interactions, and predicting pharmacokinetic properties.

For the rational design of this compound analogs, several computational approaches are being integrated:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within a target's active site and estimates the strength of the interaction. It is widely used to screen virtual libraries of compounds and to understand the structural basis of SAR. ijfmr.comglobalresearchonline.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of binding stability and conformational changes than static docking poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for newly designed molecules.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to search for novel scaffolds.

These computational tools allow researchers to rationally propose modifications to the lead structure, such as altering substituents on the phenyl ring or the piperazine nitrogen, to enhance binding affinity and selectivity before committing to laborious chemical synthesis. globalresearchonline.netnih.gov

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The advancement of medicinal chemistry relies not only on novel designs but also on efficient and environmentally friendly synthetic methods. Traditional multi-step syntheses of quinazoline derivatives are often being replaced by more innovative and sustainable "green chemistry" approaches. magnusconferences.com

Future synthetic efforts will likely focus on:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, significantly improving efficiency and reducing waste. rsc.orgnih.gov

Microwave-Assisted Organic Synthesis (MAOS): Using microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves product yields. nih.govtandfonline.comnih.gov

Metal-Free Synthesis: Avoiding the use of expensive and potentially toxic transition metal catalysts is a key goal of green chemistry. rsc.orgacs.orgnih.gov Methods using iodine or other non-metallic promoters are gaining traction. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents (DES) reduces the environmental impact of chemical synthesis. tandfonline.combenthamdirect.comresearchgate.net

The table below compares various synthetic approaches for the quinazoline scaffold.

| Synthetic Strategy | Key Features | Advantages |

| Conventional Heating | Often involves refluxing in organic solvents for extended periods. tandfonline.com | Well-established and widely understood. |

| Microwave-Assisted Synthesis (MAOS) | Uses microwave irradiation to rapidly heat the reaction mixture. nih.gov | Drastically reduced reaction times, often higher yields, cleaner reactions. nih.gov |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis. rsc.orgnih.gov | High atom economy, operational simplicity, reduced waste. nih.gov |

| Metal-Free Conditions | Avoids transition-metal catalysts, using alternatives like iodine or base mediation. rsc.orgacs.orgresearchgate.net | Lower cost, reduced toxicity of final product, simpler purification. acs.org |

| Green Solvents (e.g., DES, Ethanol) | Employs environmentally friendly reaction media. tandfonline.combenthamdirect.comresearchgate.net | Improved safety, reduced environmental footprint, potential for catalyst recycling. tandfonline.com |

This interactive table summarizes modern synthetic strategies for the quinazoline core, highlighting the shift towards more efficient and sustainable methods.

By embracing these novel strategies, chemists can synthesize libraries of this compound derivatives more efficiently and sustainably, accelerating the discovery of new and improved therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-(4-methyl-1-piperazinyl)-2-phenylquinazoline, and how is purity ensured?

The compound is typically synthesized via alkylation or nucleophilic substitution reactions. Key steps include:

- Alkylation of quinazoline : Reacting 2-phenylquinazoline-4-one with 4-methylpiperazine under reflux in polar solvents (e.g., ethanol) or aprotic solvents (e.g., acetonitrile) for 4–24 hours .

- Purification : Column chromatography (chloroform:methanol = 3:1) followed by crystallization from diethyl ether or dimethyl ether yields high-purity product (>95%) .

- Analytical validation : Use HPLC with UV detection (λ = 254 nm) or LC-MS to confirm purity and structural integrity .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve piperazinyl proton signals (δ 2.3–3.1 ppm) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .

- IR spectroscopy : Key peaks include C=N stretch (~1600 cm⁻¹) and piperazinyl N-H bending (~1450 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. How is the compound quantified in biological matrices like plasma?

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) using C18 cartridges .

- Quantification : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and detection at 260 nm .

II. Advanced Research Questions

Q. How do solvent polarity and reaction time influence regioselectivity in alkylation reactions?

- Polar solvents (e.g., ethanol) : Favor N-alkylation at the piperazinyl nitrogen due to stabilization of transition states via hydrogen bonding .

- Aprotic solvents (e.g., DMF) : Promote competing C-alkylation at the quinazoline C4 position (15–20% yield) due to reduced steric hindrance .

- Kinetic control : Shorter reaction times (4 hours) favor N-alkylation, while prolonged heating (>12 hours) may lead to side products via ring-opening .

Q. What crystallographic strategies resolve structural conformations of piperazinyl-substituted quinazolines?

- Single-crystal X-ray diffraction : Slow evaporation from methanol/water yields crystals suitable for analysis. Key parameters include bond angles (e.g., C-N-C = 118.3°) and torsional angles (e.g., piperazine ring puckering) .

- Polymorphism screening : Use solvent-drop grinding with dichloromethane or ethanol to identify stable crystalline forms .

Q. How do structural modifications at the piperazinyl moiety affect serotonin receptor binding?

- Methyl group impact : The 4-methyl group enhances lipophilicity, improving blood-brain barrier penetration (e.g., clozapine analogs in ) .

- Substitution patterns : Adding electron-withdrawing groups (e.g., -CF₃) at the phenyl ring reduces 5-HT₂A receptor affinity by 40% compared to unsubstituted analogs .

Q. What methodologies address contradictions in reported biological activity data?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., radioligand binding vs. functional cAMP assays) .

- Computational modeling : Molecular docking (AutoDock Vina) identifies key residues (e.g., Asp155 in 5-HT₂A) that explain variability in antagonist potency .

III. Methodological Challenges & Solutions

Q. How to mitigate hydrolysis of the quinazoline ring during synthesis?

- pH control : Maintain reaction pH > 8 using NaHCO₃ or triethylamine to prevent acid-catalyzed degradation .

- Low-temperature alkylation : Perform reactions at 0–5°C in anhydrous acetonitrile to minimize side reactions .

Q. What strategies improve yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.